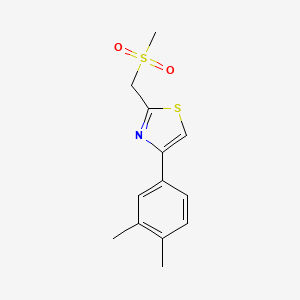![molecular formula C10H10FN3O B7593373 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, also known as FMMT, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. In particular, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against fungal infections, such as candidiasis and aspergillosis, as well as bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause chronic infections. In addition, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under various conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole. One area of interest is the development of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, which may provide insights into the development of new drugs for the treatment of cancer and other diseases. Additionally, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.
合成法
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole can be achieved through a multistep process that involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form 5-fluoro-2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(5-fluoro-2-methoxyphenyl)-3-oxobutane-1,2-dihydrazone, which is further treated with sodium azide and copper sulfate to yield 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole.
特性
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-9(11)4-8(10)5-14-7-12-6-13-14/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDHMXZFCIVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)



![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)